molecular formula C8H19Cl3N2 B133448 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride CAS No. 2031-23-4

1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride

Cat. No. B133448
CAS RN: 2031-23-4
M. Wt: 249.6 g/mol
InChI Key: RRZYWKLLIIIINP-UHFFFAOYSA-N
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Description

The compound "1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride" is a derivative of piperazine, which is a chemical structure that serves as a backbone for various pharmaceutical agents. Piperazine derivatives are known for their versatility in medicinal chemistry, often being incorporated into compounds with significant biological activity. The presence of the chloropropyl and methyl groups in the compound suggests potential for interaction with biological targets, possibly leading to antimicrobial or allosteric modulator effects.

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. For instance, the synthesis of 1-hydroxypiperazine dihydrochloride, a related compound, was prepared and applied to the syntheses of new pyridone carboxylic acid antibacterial agents, indicating the potential for the synthesis of related compounds like "1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride" to be used in the development of antibacterial agents . Another synthesis approach involved the reaction of piperazine with 4-chloropyridine to prepare 1,4-Di-4-pyridylpiperazine, which was then used to study mesogenic behaviors . These methods highlight the chemical reactivity of piperazine and its derivatives, which could be adapted for the synthesis of "1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride".

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their biological activity. For example, the crystal structure of 1,4-Di-4-pyridylpiperazine was determined to study its mesogenic properties . The molecular structure of "1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride" would likely exhibit characteristics that influence its interaction with biological targets, such as the ability to form hydrogen bonds or interact with receptors due to the presence of the chloropropyl and methyl groups.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions that modify their structure and biological activity. The synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives involved the attachment of an arylpiperazine moiety to a thiophene ring, demonstrating the chemical versatility of piperazine derivatives . Similarly, the synthesis of 4-(6-chloropyridine-3-methylene) substituted heterocyclic compounds from phenylpiperazine indicates the potential for "1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride" to undergo chemical reactions that could enhance its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride" would be influenced by its molecular structure. The presence of the chloropropyl group could increase its lipophilicity, potentially affecting its solubility and distribution within biological systems. The piperazine core is known to be a versatile scaffold in drug design, often contributing to the compound's stability and ability to interact with various biological targets. The specific properties of "1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride" would need to be characterized through experimental studies such as NMR, MS, and elemental analysis, similar to the characterization of other piperazine derivatives .

Scientific Research Applications

Synthesis and Characterization

1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride has been utilized in various synthetic processes. For instance, it's involved in the synthesis of legal highs like nitracaine, methoxypiperamide, and mephtetramine, as demonstrated in a study where these compounds were synthesized and analyzed using a variety of techniques including NMR, GC-EIMS, LC-ESI-MS, and HR-ESI-MS (Power et al., 2014).

Metabolic Studies

This chemical is key in studying the metabolism of various compounds. For example, the major metabolites of TM208, a compound with anticancer activity, were investigated in rat bile, with 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride playing a significant role in the study (Xiaomei Jiang et al., 2007).

Antibacterial and Antimicrobial Applications

In the field of antibacterial and antimicrobial research, 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride has been employed in synthesizing new pyridone carboxylic acid antibacterial agents, with one derivative showing potent antibacterial activity (Uno et al., 1989). It also contributes to the development of antimycobacterial agents, particularly in evaluating the influence of lipophilic substituents on antimycobacterial activity (Biava et al., 2008).

Nootropic and Anticonvulsant Research

This chemical is also integral in nootropic and anticonvulsant research. Compounds synthesized using 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride have been tested for nootropic activity, contributing valuable insights into this field of study (Valenta et al., 1994). Additionally, its derivatives have been evaluated for anticonvulsant properties, particularly in the context of maximum electroshock and pentetrazole seizure threshold tests (Obniska et al., 2005).

Material Science and Crystal Growth

In material science, 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride is used in the synthesis of functionalized silsesquioxanes, characterized by spectroscopic methods and elemental analysis, contributing to advancements in this field (Dutkiewicz et al., 2009). It also plays a role in crystal growth studies, such as in the synthesis of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, helping to establish the conformation of molecules (Ozbey et al., 2001).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The safety data sheet suggests avoiding breathing its mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

1-(3-chloropropyl)-4-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClN2.2ClH/c1-10-5-7-11(8-6-10)4-2-3-9;;/h2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZYWKLLIIIINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174198
Record name 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride

CAS RN

2031-23-4
Record name 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002031234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.348
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Catoen-Chackal, M Facompré… - Journal of medicinal …, 2004 - ACS Publications
The tetrahydroindeno[1,2-b]pyrido[4,3,2-de]quinoline chromophore was initially designed as a DNA intercalating unit because of its planar structure. Unexpectedly, one molecule (15d) …
Number of citations: 49 pubs.acs.org
YH Deng, JP Liu, YJ Cheng, Y Liu… - Chemistry & …, 2016 - Wiley Online Library
A series of oxazolopyrimidine‐based ureas and amides were designed, synthesized, and biologically evaluated for their antiproliferative and antiangiogenic activities. These …
Number of citations: 10 onlinelibrary.wiley.com
GH Kuo, C Prouty, A Wang, S Emanuel… - Journal of medicinal …, 2005 - ACS Publications
There is much evidence that direct inhibition of the kinase activity of vascular endothelial growth factor receptor-2 (VEGFR-2) will result in the reduction of angiogenesis and the …
Number of citations: 44 pubs.acs.org
S Chackal, R Houssin, JP Hénichart - The Journal of Organic …, 2002 - ACS Publications
A series of molecules of therapeutic interest, possessing the new skeleton of 1H-benzo[c]pyrido[2,3,4-kl]acridine with acyl or aminoacyl and methoxy or aminoalkoxy substituents on the …
Number of citations: 26 pubs.acs.org
N Malecki, P Carato, B Rigo, JF Goossens… - Bioorganic & medicinal …, 2004 - Elsevier
Among new condensed quinolines and quinazolines the design of which were inspired by anti-cancer DNA-binding alkaloids such as camptothecin and batracyclin, DNA binding tests …
Number of citations: 122 www.sciencedirect.com

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